molecular formula C16H28OS B8736028 3-((2-Butyloctyl)oxy)thiophene

3-((2-Butyloctyl)oxy)thiophene

Cat. No. B8736028
M. Wt: 268.5 g/mol
InChI Key: VLEMHWWRUMHLOL-UHFFFAOYSA-N
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Patent
US09312491B2

Procedure details

Under a nitrogen atmosphere, 3-methoxythiophene (5.0 g, 44.8 mmol), 2-butyloctanol (16.7 g, 89.6 mmol), and p-toluenesulfonic acid (850 mg, 4.48 mmol) were dissolved in toluene (40 ml), and refluxing was performed for 15 hours. Then, water was added to the reaction solution. The reaction solution was then extracted with methylene chloride, and an organic layer was washed with a saturated saline solution and water. The organic layer was dried with anhydrous magnesium sulfate, and, after filtration, the solution was distilled off under reduced pressure. By separating and purifying the obtained reaction solution by silica gel column chromatography in which hexane was used as a mobile phase, a target substance was obtained as clear oil (83% yield). 1H-NMR (400 MHZ, CDCl3, TMS) δ 7.17 (dd, J=5.2 Hz, 1.6 Hz, 1 H), 6.76 (d, J=5.2 Hz, 1 H), 6.21 (d, J=1.6 Hz, 1 H), 3.81 (d, J=5.8 Hz, 2 H), 1.25 (m, 17 H), 0.88 (m, 6 H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:7]=[CH:6][S:5][CH:4]=1.[CH2:8]([CH:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])CO)[CH2:9][CH2:10][CH3:11].C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[CH2:8]([CH:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:1][O:2][C:3]1[CH:7]=[CH:6][S:5][CH:4]=1)[CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CSC=C1
Name
Quantity
16.7 g
Type
reactant
Smiles
C(CCC)C(CO)CCCCCC
Name
Quantity
850 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was then extracted with methylene chloride
WASH
Type
WASH
Details
an organic layer was washed with a saturated saline solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
after filtration
DISTILLATION
Type
DISTILLATION
Details
the solution was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
By separating
CUSTOM
Type
CUSTOM
Details
purifying
CUSTOM
Type
CUSTOM
Details
the obtained reaction solution by silica gel column chromatography in which hexane

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(CCC)C(COC1=CSC=C1)CCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.